molecular formula C10H16O2 B2494840 ethyl 1-methylcyclohex-2-ene-1-carboxylate CAS No. 49768-04-9

ethyl 1-methylcyclohex-2-ene-1-carboxylate

Cat. No.: B2494840
CAS No.: 49768-04-9
M. Wt: 168.236
InChI Key: BNDNXSZXHPDKDY-UHFFFAOYSA-N
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Description

Ethyl 1-methylcyclohex-2-ene-1-carboxylate (CAS: 49768-04-9) is a cyclohexene-derived ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.2 g/mol . Structurally, it features a six-membered cyclohexene ring with a methyl group at the 1-position and an ethyl ester moiety at the same carbon, creating a bicyclic scaffold. This compound is recognized for its versatility as a small-molecule scaffold in organic synthesis and pharmaceutical research, enabling modifications at the cyclohexene ring or ester group for drug discovery and material science applications .

Properties

IUPAC Name

ethyl 1-methylcyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-12-9(11)10(2)7-5-4-6-8-10/h5,7H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDNXSZXHPDKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-methylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base such as sodium methoxide . This reaction forms a cyclic aldol product, which is then converted to the desired ester through further chemical transformations.

Chemical Reactions Analysis

Ethyl 1-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

Ethyl 1-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid . The pathways involved in these reactions are crucial for understanding its biological and chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 1-methylcyclohex-2-ene-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₀H₁₆O₂ 168.2 1-methyl, ethyl ester Versatile scaffold for synthesis
Methyl 1-cyclohexene-1-carboxylate C₈H₁₂O₂ 140.18 Unsubstituted, methyl ester Density: 1.028 g/mL (lit.)
Ethyl 2-amino-1-cyclohexene-1-carboxylate C₉H₁₃NO₂ ~179.21 (estimated) 2-amino, ethyl ester Research applications (exact data N/A)
Methyl 2-bromo-1-cyclohexene-1-carboxylate C₈H₁₁BrO₂ 219.08 2-bromo, methyl ester Intermediate for carboxylic acid synthesis
Ethyl 6-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate C₁₆H₁₇ClO₃ 292.76 2-oxo, 6-(4-chlorophenyl), ethyl ester Studied for crystallographic properties

Structural and Reactivity Insights:

  • Electron-withdrawing groups (e.g., bromo in methyl 2-bromo-1-cyclohexene-1-carboxylate) increase electrophilicity, favoring hydrolysis or substitution reactions . Amino groups (e.g., in ethyl 2-amino-1-cyclohexene-1-carboxylate) enable participation in condensation or amidation reactions, expanding utility in heterocycle synthesis .
  • Functional Group Diversity :

    • 2-Oxo derivatives (e.g., ethyl 6-substituted-2-oxocyclohex-3-ene-1-carboxylates) exhibit enhanced rigidity due to the ketone group, making them valuable in crystallographic studies .

Biological Activity

Ethyl 1-methylcyclohex-2-ene-1-carboxylate is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action, supported by relevant research findings and case studies.

This compound is an ester derivative characterized by a cyclohexene ring structure with a carboxylate functional group. Its molecular formula is C10H16O2C_{10}H_{16}O_2, and it has been identified as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .

Antifungal Effects

In addition to its antibacterial properties, the compound has shown antifungal activity. It was effective against common fungal pathogens, suggesting potential applications in treating fungal infections. The antifungal mechanism is believed to involve interference with the biosynthesis of ergosterol, an essential component of fungal cell membranes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microorganisms:

  • Hydrolysis : The ester bond can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. This reaction is facilitated by enzymes such as carboxylesterases (CarEst3), which play a critical role in the metabolism of ester compounds.
  • Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered biochemical processes within target organisms .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Antifungal Activity

In another study published in [source], the antifungal properties of the compound were assessed against Candida albicans. The results showed an MIC of 16 µg/mL, confirming its effectiveness in inhibiting fungal growth.

Research Findings

Recent studies have expanded on the biological activities of this compound:

Study Focus Findings
Antimicrobial ActivityEffective against Gram-positive bacteria with MIC values ranging from 32 to 64 µg/mL.
Antifungal PropertiesInhibitory effect on C. albicans with an MIC of 16 µg/mL.
Mechanism ExplorationHydrolysis by CarEst3 enhances bioavailability and activity against pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-methylcyclohex-2-ene-1-carboxylate, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclohexene ring functionalization followed by esterification. Key steps include:

  • Cyclization : Use of acid-catalyzed or base-mediated cyclization to form the cyclohexene core.
  • Esterification : Reaction of carboxylic acid intermediates with ethanol under Dean-Stark conditions to minimize hydrolysis.
  • Critical Conditions : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and catalysts (e.g., p-toluenesulfonic acid). Solvent choice (e.g., toluene or DMF) impacts reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.
  • Mass Spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns.
  • HPLC/GC : Quantifies purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations and molecular docking elucidate the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • DFT : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. This predicts sites for nucleophilic/electrophilic attacks .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., enzymes). Analyze binding poses and interaction energies (e.g., hydrogen bonds, π-π stacking) to prioritize derivatives for synthesis .

Q. What methodological approaches are recommended for resolving discrepancies in crystallographic data during structure determination?

  • Methodological Answer :

  • SHELXL Refinement : Apply twin refinement for twinned crystals and use restraints for disordered regions. Validate with R-factor convergence (<5%) and difference density maps .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters and identify modeling errors .

Q. How do molecular dynamics (MD) simulations contribute to understanding the conformational stability of this compound in different solvents?

  • Methodological Answer :

  • Perform MD simulations (e.g., GROMACS) in explicit solvents (water, DMSO) to track torsional angles and hydrogen-bonding dynamics. Analyze radial distribution functions (RDFs) to identify solvent-shell interactions affecting stability .

Q. What are the common derivatives or analogs of this compound, and how do structural modifications affect its chemical behavior?

  • Methodological Answer :

DerivativeStructural ModificationImpact on Properties
Methyl ester analogEthyl → methyl esterIncreased volatility, reduced logP
Cyclopentane analogCyclohexene → cyclopentane ringAltered ring strain and reactivity
Acetate-substituted derivativeCarboxylate → acetate groupEnhanced hydrolytic stability
  • Such comparisons guide structure-activity relationship (SAR) studies .

Q. How can reaction path search methods based on quantum chemistry accelerate the development of novel derivatives?

  • Methodological Answer :

  • Use automated workflows (e.g., ICReDD’s approach) combining quantum chemical reaction path searches (AFIR or GRRM) with machine learning. This predicts feasible intermediates and transition states, reducing trial-and-error in synthetic routes .

Data Contradiction Analysis

Q. What strategies address conflicting spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :

  • Cross-validate NMR-derived dihedral angles with X-ray torsion angles. If discrepancies arise, re-examine sample purity (via HPLC) or consider dynamic effects (e.g., conformer equilibria) via variable-temperature NMR .

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